molecular formula C11H10ClNO2 B556502 Ethyl 5-chloroindole-2-carboxylate CAS No. 4792-67-0

Ethyl 5-chloroindole-2-carboxylate

Cat. No. B556502
CAS RN: 4792-67-0
M. Wt: 223,66 g/mole
InChI Key: LWKIFKYHCJAIAB-UHFFFAOYSA-N
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Description

Ethyl 5-chloroindole-2-carboxylate, also known as 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester, is a chemical compound with the formula C11H10ClNO2 . It is also referred to as 2-Carbethoxy-5-chloroindole or 5-Chloro-1H-indole-2-carboxylic acid ethyl ester . This compound has been used in the synthesis of anti-allergic agents .


Molecular Structure Analysis

The molecular structure of Ethyl 5-chloroindole-2-carboxylate can be represented by the IUPAC Standard InChI: InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-chloroindole-2-carboxylate is a yellowish to light brown crystalline powder . It has a molecular weight of 223.66 . The melting point is between 166-168 °C .

Scientific Research Applications

Application 1: Synthesis of Anti-allergic Agents

  • Summary of the Application : Ethyl 5-chloroindole-2-carboxylate is used in the synthesis of anti-allergic agents . Anti-allergic agents are drugs that are used to treat allergic reactions.

Application 2: Synthesis of Indole Derivatives

  • Summary of the Application : Indole derivatives play a significant role in cell biology and are used for the treatment of various disorders in the human body . Ethyl 5-chloroindole-2-carboxylate can be used in the synthesis of these indole derivatives.

Application 3: Synthesis of Anti-allergic Agents

  • Summary of the Application : Ethyl 5-chloroindole-2-carboxylate is used in the synthesis of anti-allergic agents . These agents can help in the treatment of various allergic reactions.

Safety And Hazards

Ethyl 5-chloroindole-2-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists .

properties

IUPAC Name

ethyl 5-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKIFKYHCJAIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197352
Record name Ethyl 5-chloroindole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloroindole-2-carboxylate

CAS RN

4792-67-0
Record name Ethyl 5-chloro-1H-indole-2-carboxylate
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Record name Ethyl 5-chloroindole-2-carboxylate
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Record name 4792-67-0
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Record name Ethyl 5-chloroindole-2-carboxylate
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Record name Ethyl 5-chloroindole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
MM Mahmoud, HI Ali, KH Ahn… - Journal of medicinal …, 2013 - ACS Publications
… The C3 substituents were introduced through acylation of the commercially available ethyl 5-chloroindole-2-carboxylate (5) by Friedel–Crafts reaction catalyzed by aluminum chloride. …
Number of citations: 45 pubs.acs.org
DT Witiak, HAI Newman, GK Poochikian, W Loh… - Lipids, 1976 - Wiley Online Library
… Kariya and coworkers (1) have shown that ethyl 5-chloroindole-2-carboxylate (I) lowered plasma cholesterol levels without affecting plasma triglyceride levels in immature and mature …
Number of citations: 12 aocs.onlinelibrary.wiley.com
H Ishii, Y Murakami, Y Suzuki, N Ikeda - Tetrahedron Letters, 1970 - Elsevier
In the previous publication', we showed that treatment of 2, 5_dimethoxyphenylhydrazine or ethyl phenylpyruvate 2, 5-dimethoxyphenylhydrazone with ethanolic hydrogen chloride …
Number of citations: 13 www.sciencedirect.com
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
… The C3 substituents were introduced through Friedel–Crafts acylation of the ethyl 5-chloroindole-2-carboxylate (6), which is commercially available. Acylation of 6 with various selected …
Number of citations: 55 pubs.acs.org
H ISHII, Y MURAKAMI, T FURUSE… - Chemical and …, 1973 - jstage.jst.go.jp
… Ethyl 5-Chloroindole-2-carhoxylate* (22) Further elution with the mixed solution on the above rechromatography gave 100 mg of ethyl 5-chloroindole-2-carboxylate* (22) as colourless …
Number of citations: 21 www.jstage.jst.go.jp
M Hassam, AE Basson, DC Liotta, L Morris… - ACS medicinal …, 2012 - ACS Publications
… With a promising candidate in mind, we set about the synthesis of 6, starting from commercially available ethyl 5-chloroindole-2-carboxylate 7 (Scheme 1). Installation of the required …
Number of citations: 54 pubs.acs.org
R Silvestri, M Artico, B Bruno, S Massa… - Antiviral Chemistry …, 1998 - journals.sagepub.com
… Ethyl 5-chloroindole-2-carboxylate was obtained according to Heath-Brown & Philpott (1965); bis-(2amino-5-chlorophenyl)disulphide (mp 106–107C, 31.5% overall yield) was …
Number of citations: 51 journals.sagepub.com
NI Ziedan, F Stefanelli, S Fogli, AD Westwell - European journal of …, 2010 - Elsevier
… Indole-based starting materials (6a–e) for oxadiazole synthesis were readily available either commercially (ethyl-5-chloroindole-2-carboxylate 6e) or via simple esterification of …
Number of citations: 55 www.sciencedirect.com
PM Wessels - 2018 - scholar.sun.ac.za
… Section 2.1.2) was readily installed by means of a Friedel-Crafts acylation reaction by Hassam et al. and Müller, starting from commercially available ethyl 5-chloroindole-2-carboxylate …
Number of citations: 0 scholar.sun.ac.za
MH Abdelrahman, AS Aboraia… - Chemical biology & …, 2017 - Wiley Online Library
… To a stirred suspension of ethyl 5-chloroindole-2-carboxylate 13 (0.3 g, 1.34 mmol, 1 equiv) in acetic acid (3 ml) at 0C, diethylamine (0.2 ml, 1.5 equiv) and 37% aqueous formaldehyde (…
Number of citations: 36 onlinelibrary.wiley.com

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